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molecular formula C8H10ClNO2 B1589998 Methyl 3-aminobenzoate hydrochloride CAS No. 87360-24-5

Methyl 3-aminobenzoate hydrochloride

Cat. No. B1589998
M. Wt: 187.62 g/mol
InChI Key: DGBOCKNQMSJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407746

Procedure details

The title compound is prepared according to the method of Example 9 using 13.7 g (0.1 mole) of m-aminobenzoic acid, 250 ml of methanol, and 21.9 ml (0.29 mole) of thionyl chloride, except that the mixture is not heated. After concentration of reduced pressure, the product is shaken with diethyl ether, producing 18.7 g (0.10 mole) of crystalline solid. Structure is confirmed by NMR spectrum.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
21.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:11]O.S(Cl)([Cl:15])=O>C(OCC)C>[ClH:15].[CH3:11][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([NH2:1])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
21.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is not heated

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C1=CC(=CC=C1)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 18.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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